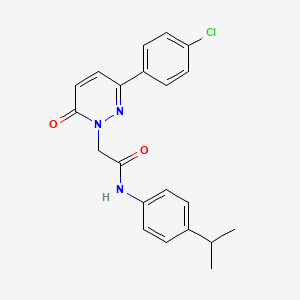

2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid” is a complex organic molecule. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . The presence of the Boc group suggests that this compound might be used in peptide or protein synthesis.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the use of the Boc group for protection of the amino group during synthesis . The Boc group can be removed later in the synthesis process using an acid such as trifluoroacetic acid .Wissenschaftliche Forschungsanwendungen

Synthesis of Diarylethene Amino Acids

The compound is used in the synthesis of diarylethene (DAE) amino acids, which are building units in the preparation of diverse photoactive molecules . These molecules are interesting as they can be used in the design of light-controllable molecular structures, potentially leading to new smart drugs .

Preparation of Photoactive Peptides

The compound is used in the preparation of photoactive peptides . These peptides are interesting as building units in light-sensitive supramolecular systems, which could have different applications as smart materials .

Synthesis of O-(carb-oxy-meth-yl)hydroxyl-amine

The compound was prepared by the condensation of O-(carb-oxy-meth-yl)hydroxyl-amine and (Boc)2O (Boc = but-oxy-carbon-yl) . This synthesis is important in the field of organic chemistry .

Protein Assembly

The compound is used in protein assembly directed by synthetic molecular recognition motifs . This is crucial in the field of biochemistry and molecular biology .

5. Synthesis of Gramicidin S Cyclic Analogs The compound is used in the synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities . This has significant implications in the field of medicinal chemistry .

6. Synthesis of HCV Protease Inhibitor Modified Analogs The compound is used in the synthesis of HCV protease inhibitor modified analogs . This is important in the development of new treatments for Hepatitis C .

7. Solid Phase Synthesis of Peptidic V1a Receptor Agonists The compound is used in the solid phase synthesis of peptidic V1a receptor agonists . This has potential applications in the development of new drugs for treating various diseases .

Preparation of Room-Temperature Ionic Liquids

The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, have been found to interact with receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

The tert-butyloxycarbonyl (boc) group is known to protect the amino group in peptide synthesis . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

It’s worth noting that boc-protected amino acids are commonly used in peptide synthesis . Peptides play key roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors .

Pharmacokinetics

The boc group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .

Result of Action

The removal of the boc group under acidic conditions can reveal an amino group, which can participate in further reactions . This can lead to the synthesis of complex peptides, which can have various biological effects depending on their structure .

Action Environment

The action of 2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other reactive species .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-8-5-6(13)4-7(14)9(8)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRXOMQSEWZGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2523019.png)

![Methyl 4-({[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2523020.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2523031.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2523038.png)

![(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2523039.png)